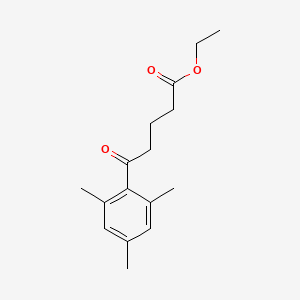
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of an ethyl ester group, a trimethylphenyl group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(2,4,6-trimethylphenyl)-5-hydroxyvalerate.
Substitution: 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid.
科学研究应用
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-phenyl-5-oxovalerate: Lacks the trimethyl groups on the phenyl ring, resulting in different chemical and physical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
生物活性
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate is an organic compound with the molecular formula C14H20O3. It features an ethyl ester group, a ketone functional group, and a unique 2,4,6-trimethylphenyl moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods:
The synthesis of this compound typically involves the esterification of 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid with ethanol, often catalyzed by sulfuric acid under reflux conditions. This method ensures high yields and purity of the final product .
Chemical Reactions:
This compound can undergo several reactions:
- Oxidation : The ketone group can be oxidized to form a carboxylic acid.
- Reduction : The ketone can be reduced to yield an alcohol.
- Hydrolysis : The ethyl ester can be hydrolyzed to produce the corresponding carboxylic acid.
Biological Activity
This compound has been investigated for its biological activity with promising results:
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features allow it to interact with cellular targets involved in cancer progression .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play critical roles in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated.
- Interactions with Biomolecules : Research indicates that this compound can interact with proteins and nucleic acids, which may influence cellular functions and signaling pathways .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against HeLa cells with IC50 values in the micromolar range. These findings suggest its potential as a lead compound for anticancer drug development.
- Mechanism of Action : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethyl ester, ketone group | Cytotoxicity against cancer cells |
| Ethyl 5-(3-chlorophenyl)-5-oxovalerate | Chlorophenyl group | Moderate enzyme inhibition |
| Ethyl 5-(phenyl)-5-oxovalerate | Simple phenyl group | Lower cytotoxicity compared to trimethyl derivative |
属性
IUPAC Name |
ethyl 5-oxo-5-(2,4,6-trimethylphenyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-5-19-15(18)8-6-7-14(17)16-12(3)9-11(2)10-13(16)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKXQXJYJJPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














